molecular formula C27H34N4O12 B12426252 Vitexin argininate

Vitexin argininate

Cat. No.: B12426252
M. Wt: 606.6 g/mol
InChI Key: UYXWSGOMVDZQBF-ZKSSNEHASA-N
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Description

Vitexin (arginine) is a bioactive compound found in various medicinal plants. It is a flavonoid glycoside, specifically an apigenin-8-C-glucoside, known for its diverse pharmacological properties. Vitexin (arginine) has been studied for its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vitexin (arginine) can be synthesized through enzymatic glycosylation. Solvent-stable β-fructosidase is used to glycosylate vitexin in organic solvents, achieving high yields of vitexin glycosides. The reaction conditions typically involve 30–80% (v/v) ethyl acetate, with yields ranging from 90–99% .

Industrial Production Methods

Industrial production of vitexin (arginine) often involves the extraction from plant sources such as hawthorn, mung bean, and bamboo. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity vitexin (arginine) .

Chemical Reactions Analysis

Types of Reactions

Vitexin (arginine) undergoes various chemical reactions, including:

    Oxidation: Vitexin can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction reactions can convert vitexin to its reduced forms.

    Substitution: Glycosylation reactions, where sugar moieties are added to vitexin, are common.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vitexin (arginine) has a wide range of scientific research applications:

Mechanism of Action

Vitexin (arginine) exerts its effects through various molecular targets and pathways. It has been found to target the Vitamin D receptor (VDR), facilitating its translocation into the cell nucleus to exert transcriptional activity. Vitexin also promotes the polarization of macrophages towards the M1 phenotype, which is dependent on VDR. Additionally, it regulates the transcriptional activation of phenazine biosynthesis-like domain protein (PBLD) via VDR, playing a critical role in macrophage polarization and mitigating the progression from chronic colitis to colorectal cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vitexin (arginine)

Vitexin (arginine) is unique due to its specific glycosylation pattern and its ability to target the Vitamin D receptor, which distinguishes it from other similar compounds. Its diverse pharmacological properties and potential therapeutic applications make it a valuable compound for further research and development .

Biological Activity

Vitexin argininate, a compound derived from vitexin, is recognized for its diverse biological activities, particularly in the realms of antioxidation, neuroprotection, anti-inflammatory effects, and potential therapeutic applications in various diseases. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activities associated with this compound.

Overview of Vitexin

Vitexin is an apigenin flavone glycoside predominantly found in various edible and medicinal plants. It has been extensively studied for its pharmacological properties, which include:

  • Antioxidant activity : Scavenging reactive oxygen species (ROS) and reducing oxidative stress.
  • Neuroprotective effects : Protecting neuronal cells against damage from various insults.
  • Anti-inflammatory properties : Modulating inflammatory pathways to reduce tissue damage.
  • Anti-cancer effects : Inhibiting tumor growth through multiple mechanisms.

This compound exhibits its biological activity through several mechanisms:

  • Antioxidant Mechanism :
    • Vitexin has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. These enzymes play a crucial role in mitigating oxidative stress by neutralizing free radicals .
    • A study demonstrated that vitexin pretreatment significantly reduced lipid peroxidation and ROS levels in human umbilical vein endothelial cells (HUVECs) exposed to oxidative stress .
  • Neuroprotective Effects :
    • This compound protects against neurotoxicity induced by glutamate and amyloid-beta (Aβ) peptides. It activates the Nrf2/HO-1 signaling pathway, which is vital for cellular defense against oxidative damage .
    • In animal models, vitexin improved memory retrieval and reduced cognitive impairment associated with scopolamine-induced memory deficits .
  • Anti-inflammatory Activity :
    • Vitexin inhibits pro-inflammatory cytokines and reduces the expression of inflammatory mediators in macrophages. It also modulates key signaling pathways such as NF-κB and MAPK, which are crucial in the inflammatory response .
  • Anti-cancer Properties :
    • The compound has demonstrated antineoplastic effects across various cancer types by inhibiting cell proliferation and inducing apoptosis through pathways involving PI3K/Akt and mTOR signaling .

Pharmacokinetics and Bioavailability

Despite its promising biological activities, vitexin's clinical application is limited by its poor bioavailability due to rapid metabolism and clearance. Studies indicate that:

  • Vitexin undergoes extensive first-pass metabolism, leading to low systemic concentrations when administered orally .
  • Strategies such as using liposomal formulations or nanoparticles have been proposed to enhance its bioavailability .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound in different contexts:

StudyFindingsBiological Activity
Malar et al. (2018)Vitexin protected neuro-2a cells from glutamate toxicityAntioxidant, Neuroprotective
Abbasi et al. (2013)Improved memory retrieval in scopolamine-treated ratsNeuroprotective
Chen et al. (2020)Reduced inflammation in PC12 cells treated with isofluraneAnti-inflammatory
Xue et al. (2020)Demonstrated anti-cancer effects across multiple cancer typesAnti-cancer

Properties

Molecular Formula

C27H34N4O12

Molecular Weight

606.6 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C21H20O10.C6H14N4O2/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8;7-4(5(11)12)2-1-3-10-6(8)9/h1-6,14,17-19,21-25,27-29H,7H2;4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t14-,17-,18+,19-,21+;4-/m10/s1

InChI Key

UYXWSGOMVDZQBF-ZKSSNEHASA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

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